molecular formula C28H22N2O4 B13141296 1,5-Bis(4-methoxyanilino)anthracene-9,10-dione CAS No. 2944-16-3

1,5-Bis(4-methoxyanilino)anthracene-9,10-dione

Cat. No.: B13141296
CAS No.: 2944-16-3
M. Wt: 450.5 g/mol
InChI Key: ATQNDVLUWRUMEA-UHFFFAOYSA-N
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Description

1,5-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, is characterized by its unique structure, which includes two 4-methoxyphenylamino groups attached to the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-methoxyaniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to the generation of singlet and triplet excited states. These excited states can participate in various photochemical reactions, including energy transfer to other molecules, which is crucial for applications like OLEDs and photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

    9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications.

    1,4-Bis(amino)anthracene-9,10-dione: Related to anti-cancer drugs and has different substituents affecting its properties.

    9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Utilized in triplet–triplet annihilation upconversion systems

Uniqueness

1,5-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of 4-methoxyphenylamino groups enhances its solubility and stability, making it suitable for various advanced applications .

Properties

CAS No.

2944-16-3

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

1,5-bis(4-methoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C28H22N2O4/c1-33-19-13-9-17(10-14-19)29-23-7-3-5-21-25(23)27(31)22-6-4-8-24(26(22)28(21)32)30-18-11-15-20(34-2)16-12-18/h3-16,29-30H,1-2H3

InChI Key

ATQNDVLUWRUMEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)OC

Origin of Product

United States

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